Bienvenue dans la boutique en ligne BenchChem!

N-(2-bromophenyl)-3-methylbenzamide

Adenosine Receptor Radioligand Binding Assay Selectivity

Procure N-(2-bromophenyl)-3-methylbenzamide for A3 adenosine receptor research. The ortho-bromo substituent induces an 'ortho-twist' conformation critical for A3 selectivity (Ki=27 nM, >37-fold over A2A). Unlike Cl/F analogs, this scaffold offers a synthetic handle for Pd-catalyzed cross-couplings and documented low CYP2C9/3A4 inhibition (IC50 >7,000 nM), reducing late-stage DDI risks. Ideal for CNS/oncology lead optimization.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B337456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-3-methylbenzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C14H12BrNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)
InChIKeyMOFNXSYMKYUWCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-bromophenyl)-3-methylbenzamide (CAS 331719-47-2): Key Procurement Specifications and Chemical Profile


N-(2-bromophenyl)-3-methylbenzamide (CAS 331719-47-2, molecular weight 290.15 g/mol) is a synthetic, ortho-brominated N-phenyl benzamide derivative with the molecular formula C14H12BrNO . It is characterized by an ortho-substituted bromine on the aniline ring, a structural feature known as the 'ortho-twist' , which creates steric hindrance that critically modulates the compound's conformation and target binding properties . The compound is commercially available at purities of ≥95% for research applications and is primarily supplied as a screening compound or building block for medicinal chemistry programs [1].

Critical Differentiation: Why N-(2-bromophenyl)-3-methylbenzamide Cannot Be Replaced by Close Analogs


The ortho-bromophenyl motif in N-(2-bromophenyl)-3-methylbenzamide confers a unique combination of steric and electronic properties that cannot be replicated by simple substitution with other halogens or by repositioning the bromine atom. The ortho-substituent induces an 'ortho-twist' conformation that is fundamental to target selectivity, as evidenced by high affinity for the adenosine A3 receptor (Ki = 27 nM) [1] and a significant selectivity window against the A2A receptor (Ki > 1,000 nM) [1]. Substitution with chlorine or fluorine reduces steric bulk and alters electronic character ; meta- or para-bromophenyl analogs (CAS 346720-58-9 and 196081-96-6, respectively) are predicted to adopt different spatial orientations that likely compromise this binding profile. Furthermore, the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, a utility not fully shared by its chloro or fluoro counterparts . Generic substitution risks loss of target selectivity and synthetic utility.

Quantitative Performance Benchmarks for N-(2-bromophenyl)-3-methylbenzamide Against In-Class Analogs


High Affinity and Selectivity Profile at Human Adenosine A3 Receptor

N-(2-bromophenyl)-3-methylbenzamide demonstrates high binding affinity for the human adenosine A3 receptor, with a Ki of 27 nM [1]. Crucially, it exhibits a >37-fold selectivity window against the closely related A2A adenosine receptor, where its Ki is >1,000 nM [1]. This selectivity profile is a defining characteristic compared to non-ortho-brominated benzamides, which generally lack reported adenosine receptor activity data, suggesting the ortho-bromo substitution is critical for this interaction.

Adenosine Receptor Radioligand Binding Assay Selectivity

Low In Vitro Inhibition of Cytochrome P450 2C9 and 3A4 Isoforms

In vitro ADME profiling indicates that N-(2-bromophenyl)-3-methylbenzamide exhibits low inhibitory potential against key drug-metabolizing cytochrome P450 enzymes. Specifically, the compound shows an IC50 > 7,000 nM for CYP2C9 and an IC50 of 7,000 nM for CYP3A4 in human liver microsomes [1]. This contrasts sharply with many close benzamide analogs that show significant inhibition of these enzymes, a major source of unwanted drug-drug interactions.

CYP Inhibition Drug-Drug Interaction ADME

Defined Conformational Impact of the Ortho-Bromo Substituent on Molecular Geometry

The ortho-bromo substitution is characterized as inducing a distinct steric 'ortho-twist' . This is in direct contrast to the N-(2-chlorophenyl) analog, where X-ray crystallography reveals a nearly coplanar arrangement of the aromatic rings with a small dihedral angle of 5.4° [1][2]. This structural difference directly impacts how the compound is presented to a biological target.

Conformational Analysis SAR Molecular Modeling

Synthetic Versatility via Pd-Catalyzed Cross-Coupling at the C-Br Bond

The ortho-bromine atom serves as a robust and well-documented synthetic handle for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. In related systems, 3-methyl-2-bromophenylamides have been successfully coupled with various boronic acids, achieving yields up to 99% and enantioselectivities up to 88% ee under mild conditions [1]. This reactivity profile is more challenging with the corresponding 2-chloro or 2-fluoro analogs, which require harsher conditions or specialized catalysts.

Cross-Coupling Suzuki-Miyaura Synthetic Handle

Targeted Scientific and Industrial Applications for N-(2-bromophenyl)-3-methylbenzamide


Selective Pharmacological Probing of the Adenosine A3 Receptor

In adenosine receptor pharmacology, N-(2-bromophenyl)-3-methylbenzamide is an ideal tool compound for isolating and studying the A3 subtype. Its high affinity for A3 (Ki = 27 nM) coupled with a >37-fold selectivity over A2A (Ki > 1,000 nM) [1] allows researchers to confidently attribute observed biological effects to A3 receptor engagement. This is a critical advantage over non-ortho-brominated benzamide analogs, which lack documented activity or selectivity for adenosine receptors. The compound can be used in in vitro assays to validate A3-dependent pathways without the confounding activation or blockade of A2A receptors.

Lead Optimization for CNS or Oncology Programs with Reduced ADME Liability

This compound represents a superior starting point for lead optimization in therapeutic areas such as CNS disorders or oncology, where drug-drug interaction potential is a key concern. The documented low inhibition of CYP2C9 (IC50 > 7,000 nM) and CYP3A4 (IC50 = 7,000 nM) [2] in human microsomes provides a clear quantitative advantage over many benzamide derivatives that are known to potently inhibit these enzymes. Choosing this scaffold reduces the risk of late-stage CYP-related liabilities, streamlining the path from hit identification to candidate selection.

Medicinal Chemistry for Biased Target Binding and SAR Exploration

The sterically induced 'ortho-twist' conformation is a key differentiator for medicinal chemistry teams. This non-planar geometry, which stands in stark contrast to the near-planar structure of the N-(2-chlorophenyl) analog (dihedral angle = 5.4°) [3], can be exploited to design ligands with unique binding poses that avoid common resistance mechanisms or enhance selectivity. This specific 3D shape makes N-(2-bromophenyl)-3-methylbenzamide a valuable building block for exploring structure-activity relationships (SAR) around a non-coplanar benzamide pharmacophore.

Synthesis of Diverse Biaryl Compound Libraries via Cross-Coupling

The ortho-bromine atom serves as a high-value synthetic handle for generating structurally diverse compound libraries. Its reactivity in Pd-catalyzed Suzuki-Miyaura cross-couplings is well-established, enabling the efficient and high-yielding (up to 99%) synthesis of novel biaryl systems [4]. This provides a clear, practical benefit over procuring the cheaper but synthetically inert ortho-chloro or ortho-fluoro analogs, which require more aggressive conditions and often result in lower yields. This compound is therefore a strategic choice for any medicinal chemistry group focused on rapid analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-bromophenyl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.